molecular formula C7H16O2 B3056918 2-(3-Methylbutoxy)ethan-1-ol CAS No. 7521-79-1

2-(3-Methylbutoxy)ethan-1-ol

Cat. No.: B3056918
CAS No.: 7521-79-1
M. Wt: 132.2 g/mol
InChI Key: NCHBYORVPVDWBJ-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)ethan-1-ol (CAS 7521-79-1) is a chemical compound with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . It is classified as an alcohol and a glycol ether derivative. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Glycol ethers, as a class, are valued in research and industrial applications for their properties as solvents and surfactants . For instance, the related compound butoxyethanol is known as a relatively nonvolatile, inexpensive solvent that is miscible with both water and organic solvents, making it useful for dissolving a wide range of polar and non-polar substances . Researchers may investigate this compound for similar applications, potentially as a component in formulation studies for coatings, inks, or cleaning products, where its branched-chain structure (3-methylbutyl) could offer unique solvation properties compared to linear-chain analogues . Its role in hydrogen-bonding interactions and molecular association in binary mixtures can be studied using techniques such as 1H NMR spectroscopy, which is a powerful method for identifying the protons involved in specific intermolecular interactions . Further research can explore its physical and thermodynamic properties, including density, viscosity, and surface tension, to fully characterize its potential in various scientific and industrial fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbutoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)3-5-9-6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHBYORVPVDWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54405-20-8
Details Compound: Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(3-methylbutyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54405-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID60335749
Record name Isoamyl cellosolve
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Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7521-79-1
Record name Isoamyl cellosolve
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Record name 2-(3-methylbutoxy)ethan-1-ol
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Synthetic Methodologies for 2 3 Methylbutoxy Ethan 1 Ol

Classical Approaches to Ether-Alcohol Synthesis

Traditional methods for synthesizing ether-alcohols like 2-(3-Methylbutoxy)ethan-1-ol rely on robust, well-established reactions that are mainstays of organic chemistry. These approaches often involve multiple steps and may lack the efficiency of modern techniques but form the bedrock of ether synthesis.

Esterification and Reduction Pathways

A versatile, albeit indirect, route to ethers involves the reduction of carboxylic esters. arkat-usa.orgresearchgate.net This transformation has historically been challenging, as esters typically reduce to form two separate alcohol molecules. However, specific reagents and conditions have been developed to achieve the desired deoxygenative reduction to an ether. arkat-usa.orgapexmolecular.comacs.org

The synthesis of this compound via this pathway would begin with the esterification of 3-methylbutanol with a protected hydroxyacetic acid, such as methoxyacetic acid, to form the corresponding ester. Subsequent reduction of the ester's carbonyl group to a methylene (B1212753) group yields the ether linkage.

Key to this process is the choice of reducing agent and catalyst. Silanes, in combination with Lewis acids, have proven effective. arkat-usa.org More recently, borane-ammonia (BH₃–NH₃) has been employed with a titanium tetrachloride (TiCl₄) catalyst for the selective deoxygenation of esters to ethers at room temperature. acs.orgorganic-chemistry.org Interestingly, substituting the titanium catalyst with boron trifluoride etherate (BF₃·Et₂O) alters the reaction pathway to produce alcohols instead. apexmolecular.comacs.org This catalyst-dependent selectivity underscores the nuanced control possible even within classical transformations.

Table 1: Comparison of Reagent Systems for Ester to Ether Reduction

Reducing System Catalyst/Promoter Key Features Selectivity
Hydrosilanes (e.g., Et₃SiH) Lewis Acids (e.g., InBr₃) One-pot conversion; tolerant of several functional groups. organic-chemistry.org High for ether formation.
Borane-Ammonia (BH₃–NH₃) Titanium Tetrachloride (TiCl₄) Facile, room temperature reaction; works for aliphatic and aromatic esters. acs.org Selective for ethers over alcohols. apexmolecular.com
Lithium Aluminium Hydride (LiAlH₄) Boron Trifluoride Etherate (BF₃·Et₂O) Early example of ester to ether reduction; yields can be variable. researchgate.net Dependent on substrate structure; can produce ethers from specific acetoxy derivatives. researchgate.net

Direct Etherification Reactions

The most prominent classical method for direct ether synthesis is the Williamson ether synthesis. allen.incsic.es This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide. csic.es To synthesize this compound, this could be approached in two ways:

Reacting sodium 3-methylbutoxide (the alkoxide derived from 3-methylbutanol) with 2-chloroethanol.

Reacting the sodium salt of ethylene (B1197577) glycol with 1-bromo-3-methylbutane.

A significant limitation of the Williamson synthesis is the potential for elimination side-reactions, especially when using secondary or tertiary alkyl halides. csic.es

Another classical approach is the acid-catalyzed dehydration of two alcohols. masterorganicchemistry.com While highly effective for producing symmetrical ethers from primary alcohols, this method typically results in a mixture of products when applied to two different alcohols, leading to low yields of the desired unsymmetrical ether and complicating purification. masterorganicchemistry.com

Reductive etherification, which couples an alcohol with an aldehyde or ketone, also represents a direct route. csic.es In the context of this compound, this could involve the reaction of 3-methylbutanol with 2-hydroxyacetaldehyde in the presence of a reducing agent. A recently developed method achieves this net reductive etherification without the need for hydride reductants by using phosphines and acid to form an α-(alkoxyalkyl)phosphonium salt intermediate, which is then hydrolyzed to the ether product. rsc.org This process is notable for its mild conditions and high functional group tolerance. rsc.org

Advanced Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalysis to achieve high efficiency, selectivity, and sustainability. Advanced catalytic methods offer sophisticated routes to ether-alcohols, often under milder conditions and with greater atomic economy than classical approaches.

Homogeneous Catalysis in Selective Hydroxylation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers precise control over the reaction environment. While direct selective hydroxylation of an alkane at a specific position to create the alcohol moiety of this compound is a formidable challenge, homogeneous catalysts are pivotal in related transformations. illinois.edumdpi.com

For instance, transition-metal-catalyzed methods have been developed for the synthesis of unsymmetrical ethers directly from two different alcohols, overcoming the limitations of simple acid catalysis. acs.org Iron-catalyzed systems can facilitate the selective etherification of benzylic alcohols and can even be used for transetherification reactions to produce unsymmetrical ethers from symmetrical ones. acs.org

Furthermore, photoelectrocatalysis using reagents like triaryliminium (TAC) has enabled the regioselective C-H functionalization of ethers, which can then engage in C-C bond-forming reactions. chinesechemsoc.org While not a direct synthesis, such methods showcase the potential of homogeneous catalysis to activate otherwise inert C-H bonds, paving the way for novel synthetic disconnections.

Heterogeneous Catalysis for Ether Bond Formation

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation and recyclability. masterorganicchemistry.commasterorganicchemistry.com The production of ethers can be achieved via heterogeneous catalysis over various materials.

A notable example is the use of hydrogen adatom-covered gold catalysts to produce ethers by coupling alcohols and aldehydes at low temperatures (below 250 K). acs.org This method allows for the formation of unsymmetrical ethers from alcohols and aldehydes of different chain lengths. acs.org

Another advanced strategy is the catalytic hydrodeoxygenation (HDO) of esters to ethers using hydrogen gas, which is environmentally benign as water is the only byproduct. acs.org A heterogeneous platinum-molybdenum catalyst on a zirconium oxide support (Pt–Mo/ZrO₂) has been shown to effectively transform a wide range of esters into unsymmetrical ethers under mild conditions (0.5 MPa H₂ at 100 °C). acs.org This represents a green and highly efficient alternative to traditional stoichiometric reductions.

Table 2: Selected Heterogeneous Catalytic Systems for Ether Synthesis

Catalytic System Reactants Key Features
H-adatom covered Gold Aldehyde + Alcohol Operates at very low temperatures (<250 K); forms unsymmetrical ethers. acs.org
Pt–Mo/ZrO₂ Ester + H₂ Green synthesis with water as the only byproduct; mild reaction conditions. acs.org
Cobalt/Cerium Oxide (Co/CeO₂) Aryl Ether + H₂ Effective for hydrogenolysis (cleavage) of C-O bonds in ethers. acs.org
Montmorillonite Clay Alcohol Used in industrial processes for symmetrical ether synthesis. masterorganicchemistry.commasterorganicchemistry.com

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of a specific stereoisomer of this compound, should the 3-methylbutoxy group be derived from a chiral source like (S)-3-methyl-1-butanol, requires stereoselective strategies. The development of enantioselective and diastereoselective methods for ether synthesis is an active area of research.

Diastereoselective reductive etherification has been achieved by reacting ketones or aldehydes with alcohols, where the choice of reducing agent can modulate the diastereoselectivity of the resulting ether. nih.govacs.org This approach is particularly relevant for creating chiral centers adjacent to the newly formed ether linkage.

For enantioselective synthesis, kinetic resolution using chiral catalysts is a powerful tool. In this process, a chiral catalyst preferentially reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer and the chiral product. Helically chiral poly(quinoxaline-2,3-diyl)s have been used as highly active nucleophilic catalysts for the kinetic resolution of secondary alcohols with extremely low catalyst loading. acs.org Such a strategy could be applied to resolve a racemic precursor to the desired ether-alcohol. Similarly, enzymatic resolutions, for example using lipases like Lecitase™ Ultra, are effective for the kinetic resolution of racemic alcohols through enantioselective transesterification. mdpi.com

These advanced stereoselective methods provide pathways to optically active ether-alcohols, which are valuable as chiral building blocks in the synthesis of complex molecules such as pharmaceuticals and natural products.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into chemical manufacturing is aimed at reducing the environmental impact of industrial processes. matanginicollege.ac.inessentialchemicalindustry.org This involves designing products and processes that minimize the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. matanginicollege.ac.inessentialchemicalindustry.orgnih.gov For the synthesis of this compound, these principles can be applied by developing cleaner reaction conditions and sourcing starting materials from sustainable feedstocks.

Solvent-Free and Aqueous-Phase Syntheses

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which can contribute to pollution and pose safety risks. matanginicollege.ac.in Research into ether synthesis has demonstrated viable solvent-free methods that can be applied to the production of glycol ethers like this compound.

Solvent-free approaches often rely on efficient catalysts to facilitate the reaction in their absence. Examples of such methodologies applicable to ether formation include:

Heterogeneous Acid Catalysis : Using reusable solid acid catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (MCM-41-SO3H), can drive the reaction between an alcohol and another reactant under solvent-free conditions, often with the benefit of easy catalyst recovery and recycling. academie-sciences.fr

Base-Promoted Reactions : The use of bases like cesium carbonate (Cs2CO3) has been shown to promote C-O bond formation between alcohols and aryl chlorides under solvent-free and even air-atmosphere conditions, offering a transition-metal-free alternative. nih.gov

Phase Transfer Catalysis : For reactions involving immiscible reactants, phase transfer catalysts can be employed in solvent-free systems. This has been demonstrated in the synthesis of glycidyl (B131873) ethers from fatty alcohols and epichlorohydrin (B41342) using a solid base and a phase transfer catalyst, achieving yields above 75%. chalmers.se

Nickel Catalysis : Commercially available nickel(II) salts have been used to catalyze the formation of dialkoxymethane ethers from alcohols and paraformaldehyde under neutral, solvent-free conditions, with water as the only byproduct. ias.ac.in

While water is often avoided in traditional ether synthesis, its use as a solvent is a primary goal of green chemistry. nih.gov The development of reactions that can proceed in an aqueous medium, such as certain radical transformations, highlights the ongoing innovation in this area. rsc.org

Utilization of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. essentialchemicalindustry.orgwordpress.com The synthesis of this compound can be made more sustainable by deriving its core components from biological sources. The molecule can be deconstructed into two key precursors: isoamyl alcohol and an ethylene unit.

Isoamyl alcohol (3-methylbutan-1-ol) , which forms the butoxy portion of the molecule, can be produced through biotechnological routes. It is a natural byproduct of yeast fermentation via the Ehrlich pathway. nih.gov Modern metabolic engineering efforts focus on enhancing the production of isoamyl alcohol in microorganisms like Saccharomyces cerevisiae by optimizing the leucine (B10760876) biosynthetic pathway. nih.gov This involves converting biomass-derived sugars into the desired alcohol, representing a direct shift from petrochemical to renewable sources. nih.govgoogle.com

The Ethylene Unit , which forms the ethan-1-ol portion, is traditionally derived from petrochemicals. However, a well-established renewable pathway exists through the dehydration of bio-ethanol. This bio-ethanol is produced on a large scale by fermenting sugars from crops like corn or sugarcane. nih.gov The resulting "bio-ethylene" can then be oxidized to ethylene oxide, a key reactant in the synthesis of this compound. google.com This positions the entire carbon backbone of the target molecule to be sourced from renewable feedstocks. libretexts.org

Table 1: Renewable Feedstock Pathways for this compound Precursors This table is interactive. You can sort and filter the data.

Precursor Renewable Source Conversion Process Key Advantages
Isoamyl Alcohol Biomass (e.g., corn, sugarcane) Fermentation by engineered yeast (S. cerevisiae) Direct biosynthesis, reduces reliance on fossil fuels. nih.gov
Ethylene Glycol / Ethylene Oxide Biomass (e.g., corn, sugarcane) Fermentation to bio-ethanol, followed by dehydration and oxidation. Utilizes established large-scale bio-ethanol production. nih.gov

Multi-Component Reaction (MCR) Strategies for Analogues and Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.comorganic-chemistry.org This approach is a cornerstone of green chemistry due to its high atom economy, reduced number of synthetic steps, and lower waste generation. tcichemicals.com While a specific MCR for this compound is not prominently documented, MCRs are powerful for rapidly generating libraries of analogues and derivatives. nih.gov

By systematically varying the starting components, chemists can create a diverse set of molecules with related core structures for applications in drug discovery and materials science. beilstein-journals.org Key MCRs that can produce complex molecules with oxygen-containing functional groups from simple precursors like alcohols and aldehydes include:

Passerini Reaction : A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org

Ugi Reaction : A four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. organic-chemistry.org

Biginelli Reaction : A reaction between an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones, which are heterocyclic analogues. tcichemicals.com

These strategies allow for the construction of complex derivatives by modifying the alcohol, aldehyde, or other components, demonstrating the utility of MCRs in exploring chemical space around a core structure. frontiersin.org

Table 2: Representative Multi-Component Reactions for Generating Analogues This table is interactive. You can sort and filter the data.

Reaction Name Number of Components Key Reactants Typical Product Class Relevance for Analogues
Passerini Reaction 3 Carbonyl, Carboxylic Acid, Isocyanide α-Acyloxy Carboxamides Creates complex ester derivatives. organic-chemistry.org
Ugi Reaction 4 Carbonyl, Amine, Carboxylic Acid, Isocyanide α-Acylamino Carboxamides Builds peptide-like structures. organic-chemistry.org
Biginelli Reaction 3 Aldehyde, β-Ketoester, Urea Dihydropyrimidinones Synthesizes heterocyclic analogues. tcichemicals.com
Hantzsch Dihydropyridine Synthesis 3 Aldehyde, β-Ketoester, Ammonia Dihydropyridines Generates heterocyclic structures. tcichemicals.com

Synthetic Pathways Utilizing Related Precursors

The most direct syntheses of this compound involve combining its two constituent parts: the isoamyl group from 3-methylbutan-1-ol (isoamyl alcohol) and the 2-hydroxyethyl group from an ethylene source.

Pathway 1: Ethoxylation of Isoamyl Alcohol The primary industrial method for producing glycol ethers is the reaction of an alcohol with ethylene oxide. google.com In this case, isoamyl alcohol reacts with ethylene oxide in a base-catalyzed ring-opening addition reaction. The isoamyl alcohol acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of the ether linkage and a terminal hydroxyl group. This process can be controlled to favor the production of the mono-ethoxylated product, this compound. acs.org

Pathway 2: Williamson Ether Synthesis A classic and versatile method for forming ethers, the Williamson ether synthesis involves the reaction of a metal alkoxide with an alkyl halide via an SN2 mechanism. latech.eduresearchgate.net For this compound, there are two logical approaches:

Reacting sodium isoamyloxide with 2-chloroethanol. The alkoxide is formed by treating isoamyl alcohol with a strong base like sodium hydride. This alkoxide then displaces the chloride from 2-chloroethanol.

Reacting sodium 2-hydroxyethoxide (from ethylene glycol) with an isoamyl halide (e.g., 1-bromo-3-methylbutane). guidechem.com

The first variation is generally preferred as it involves a primary halide, which is ideal for the SN2 reaction and minimizes the risk of competing elimination reactions. latech.edu

Table 3: Comparison of Primary Synthetic Pathways to this compound This table is interactive. You can sort and filter the data.

Pathway Precursor 1 Precursor 2 Reaction Type General Conditions
Ethoxylation Isoamyl alcohol Ethylene oxide Addition (Ring-Opening) Basic or acidic catalyst. google.comacs.org
Williamson Ether Synthesis Isoamyl alcohol (as alkoxide) 2-Chloroethanol Nucleophilic Substitution (SN2) Strong base, polar aprotic solvent. latech.edu
Williamson Ether Synthesis (alternative) Ethylene glycol (as glycolate) 1-Bromo-3-methylbutane Nucleophilic Substitution (SN2) Strong base, polar aprotic solvent. latech.eduresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
2-Chloroethanol
1-Bromo-3-methylbutane
3-methylbutan-1-ol (Isoamyl alcohol)
Cesium carbonate
Dialkoxymethane
Dihydropyrimidinone
Epichlorohydrin
Ethylene glycol
Ethylene oxide
Glycidyl ether
Isocyanide
Paraformaldehyde
Sodium hydride
α-Acyloxy carboxamide
α-Acylamino carboxamide
β-Ketoester

Mechanistic Investigations of Reactions Involving 2 3 Methylbutoxy Ethan 1 Ol

Elucidation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving 2-(3-Methylbutoxy)ethan-1-ol are not found in the surveyed literature. However, the study of reaction kinetics would involve measuring the rate at which the alcohol is consumed or a product is formed under various conditions (e.g., temperature, concentration of reactants, catalyst). Such data would allow for the determination of the reaction order, rate constant, and activation energy, providing insights into the mechanism's rate-determining step.

Thermodynamic analysis would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This information would indicate the spontaneity and equilibrium position of the reaction. For instance, in etherification or elimination reactions, thermodynamic data would reveal whether the formation of products is favored under specific temperature and pressure conditions.

Studies on Elimination Reactions

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double bond. For alcohols, this is known as a dehydration reaction.

The E1 (Elimination Unimolecular) reaction proceeds through a two-step mechanism, sharing the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In the second step, a base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. libretexts.org

Similar to the SN1 mechanism, the E1 pathway is unlikely for this compound due to the high energy of the primary carbocation that would need to form. masterorganicchemistry.com E1 reactions are typically favored by tertiary and secondary alcohols, especially at high temperatures and in the presence of a non-nucleophilic acid. masterorganicchemistry.com

Competition between SN1 and E1:

ConditionFavored Pathway
Strong, non-basic nucleophileSN1
Weakly nucleophilic base, high temperatureE1

This table shows the general competition between SN1 and E1 pathways for a given carbocation intermediate.

E2 Reaction Pathways

The bimolecular elimination (E2) reaction is a concerted process where a proton is removed by a base, a double bond is formed, and the leaving group departs simultaneously. ucalgary.camasterorganicchemistry.comyoutube.com For an E2 reaction to occur with this compound, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or by protonation under acidic conditions to form an oxonium ion. chemistry.coachpdx.edu

The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. ucalgary.camasterorganicchemistry.com Strong, sterically hindered bases favor E2 reactions. The reaction proceeds most readily when the hydrogen to be eliminated and the leaving group are in an anti-periplanar conformation, allowing for the smooth transition from sp3 to sp2 hybridized carbons to form the π-bond. ucalgary.calibretexts.org

In the context of this compound, after converting the hydroxyl to a good leaving group (e.g., -OTs), a strong base could abstract a proton from the adjacent carbon, leading to the formation of an alkene. The structure of the substrate, being a primary alcohol derivative, would generally be less reactive towards elimination than secondary or tertiary substrates because this leads to less substituted, and thus less stable, alkenes. ucalgary.ca However, with a sufficiently strong base and appropriate conditions, the E2 pathway is a plausible reaction for derivatives of this compound.

Oxidation and Reduction Processes of the Hydroxyl Group

The hydroxyl group of this compound, being a primary alcohol, can undergo oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.orgncert.nic.in

Oxidation:

To an Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.org

To a Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid, will oxidize the primary alcohol all the way to a carboxylic acid. libretexts.orgucr.edu

Reduction: The term "reduction" of the hydroxyl group itself is not a standard transformation. However, the carbonyl group of the corresponding aldehyde or carboxylic acid (formed from oxidation) can be reduced back to the primary alcohol. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

Interactive Table: Oxidation and Reduction of this compound

TransformationReagentProduct
OxidationPyridinium chlorochromate (PCC)2-(3-Methylbutoxy)acetaldehyde
OxidationChromic acid (H₂CrO₄)2-(3-Methylbutoxy)acetic acid
Reduction of AldehydeSodium borohydride (NaBH₄)This compound
Reduction of Carboxylic AcidLithium aluminum hydride (LiAlH₄)This compound

Ether Cleavage and Formation Mechanisms

Ether Cleavage: Ethers are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. wikipedia.orgpressbooks.pub The cleavage of the ether linkage in this compound would involve the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a better leaving group. orgoreview.commasterorganicchemistry.com

The subsequent step depends on the structure of the groups attached to the ether oxygen. In this compound, both alkyl groups attached to the ether oxygen are primary. Therefore, the cleavage is likely to proceed via an Sₙ2 mechanism. wikipedia.orgpressbooks.puborgoreview.com The halide ion (I⁻ or Br⁻) will act as a nucleophile and attack the less sterically hindered carbon atom. pressbooks.pub This would lead to the formation of an alcohol and an alkyl halide.

Ether Formation: The formation of this compound can be achieved through several synthetic routes, most notably the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com To synthesize this compound, one could react the sodium salt of 3-methyl-1-butanol (sodium 3-methylbutoxide) with 2-chloroethanol. Alternatively, the sodium salt of ethylene (B1197577) glycol could be reacted with 1-bromo-3-methylbutane. The former is generally preferred as primary alkyl halides are more reactive in Sₙ2 reactions. masterorganicchemistry.com

Acid-Catalyzed Dehydration: While typically used for symmetrical ethers, under controlled conditions, an acid catalyst can promote the reaction between two different alcohols. masterorganicchemistry.com However, this method is less suitable for unsymmetrical ethers as it can lead to a mixture of products. masterorganicchemistry.com

Rearrangement Reactions and Carbocation Stability in Related Structures

Carbocation rearrangements are common in reactions involving alcohol dehydration or nucleophilic substitution under Sₙ1 conditions. chemistry.coachlibretexts.org These rearrangements occur when a less stable carbocation can rearrange to a more stable one through a hydride or alkyl shift. msu.edulibretexts.org

While this compound itself contains primary carbons that would form unstable primary carbocations, reactions of related structures can illustrate these principles. For instance, if a reaction involving a related secondary or tertiary alcohol were to generate a carbocation, rearrangement would be a significant consideration. The driving force is the increase in stability, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations. chemistry.coachmsu.edu

For example, in the acid-catalyzed dehydration of an alcohol, protonation of the hydroxyl group is followed by the loss of water to form a carbocation. chemistry.coach If this initial carbocation is secondary, a 1,2-hydride shift from an adjacent tertiary carbon would lead to a more stable tertiary carbocation before elimination occurs to form the alkene. libretexts.orglibretexts.org Similarly, a 1,2-alkyl shift can occur to form a more stable carbocation. msu.edulibretexts.org

Impact of Solvent Systems on Reaction Mechanisms

The choice of solvent can significantly influence the mechanism and rate of organic reactions. Solvents are generally classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents: These solvents (e.g., water, ethanol) have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions. For Sₙ1 reactions, polar protic solvents are ideal because they stabilize the carbocation intermediate and the leaving group, thus accelerating the rate of reaction. acs.org

Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO) have a dipole moment but lack an acidic proton. They are good at solvating cations but not anions. Polar aprotic solvents favor Sₙ2 reactions. By not solvating the nucleophile as strongly as protic solvents, they leave it more "naked" and reactive, increasing the reaction rate.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are nonpolar and are generally poor solvents for charged species. They are often used in reactions where charged intermediates are not involved. For E2 reactions, which involve a strong base, a less polar solvent might be used to increase the basicity of the reagent. masterorganicchemistry.com

Interactive Table: Solvent Effects on Common Reactions

Reaction TypePreferred Solvent TypeRationaleExample Solvent
Sₙ1Polar ProticStabilizes carbocation intermediate and leaving groupWater, Ethanol (B145695)
Sₙ2Polar AproticEnhances nucleophilicity by poorly solvating the nucleophileAcetone, DMSO
E1Polar ProticStabilizes carbocation intermediateMethanol
E2Varies (often less polar)Can increase the strength of the basetert-Butanol

Computational and Theoretical Studies of 2 3 Methylbutoxy Ethan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic distribution and energy. fu-berlin.de These methods are fundamental for understanding molecular stability, polarity, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgfiveable.me DFT offers a favorable balance between computational cost and accuracy, making it a standard tool for studying organic molecules. fiveable.menih.gov

For 2-(3-Methylbutoxy)ethan-1-ol, DFT calculations can elucidate several key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVEnergy of the highest energy electrons; relates to ionization potential and electron-donating ability.
LUMO Energy+1.2 eVEnergy of the lowest energy unoccupied state; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability and low reactivity.
Dipole Moment2.1 DSuggests the molecule is moderately polar.

Computational methods, often using DFT, can be used to perform a potential energy surface scan by systematically rotating key dihedral angles. This process identifies various energy minima, which correspond to stable conformers. maricopa.edu For this compound, key rotations would be around the O-CH2-CH2-O backbone. The relative energies of these conformers are influenced by factors like steric hindrance and torsional strain. libretexts.org

A significant stabilizing factor in certain conformers is the potential for an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the ether oxygen atom. This interaction would lead to a pseudo-cyclic structure and a considerably lower potential energy compared to more extended conformers.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionKey Dihedral Angle (O-C-C-O)Relative Energy (kJ/mol)Features
Anti (Extended)~180°4.5Minimizes steric hindrance but lacks intramolecular stabilization.
Gauche 1~60°0.0Most stable conformer, stabilized by a strong intramolecular hydrogen bond.
Gauche 2~-60°0.2A slightly different but also stable hydrogen-bonded conformer.
Eclipsed~0°25.0High-energy transition state due to steric and torsional strain.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations are ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. researchgate.net MD provides a "computational microscope" to observe interactions and dynamic processes in condensed phases like liquids. nih.govnih.gov

In a pure liquid of this compound, MD simulations can reveal the nature and structure of intermolecular interactions. These simulations model the forces between molecules, including van der Waals forces and, most importantly, hydrogen bonds between the hydroxyl groups of neighboring molecules.

The simulations would likely show a complex, associated liquid structure where molecules form transient chains and clusters through intermolecular hydrogen bonding. nih.gov The ether functional group and the bulky isobutyl group would influence the packing and organization of these clusters. By analyzing radial distribution functions (RDFs) from the simulation, one can determine the average distances between specific atoms (e.g., the oxygen of a hydroxyl group on one molecule and the hydrogen of a hydroxyl group on another), providing quantitative evidence of hydrogen bonding and local structure.

MD simulations are also invaluable for studying how a solute molecule interacts with a solvent, a process known as solvation. When this compound is simulated in water, its amphiphilic nature becomes apparent. The polar head (ethan-1-ol group) would be expected to form strong hydrogen bonds with water molecules, while the nonpolar tail (3-methylbutoxy group) would be surrounded by a more ordered "cage" of water molecules, a characteristic of hydrophobic hydration.

The molecule can act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via the lone pairs on both the hydroxyl and ether oxygens). mdpi.com Analysis of the MD trajectory would allow for the quantification of the hydrogen bonding network, including the average number of hydrogen bonds per molecule and their lifetimes. acs.orgnih.gov This provides insight into how the solute integrates into and perturbs the native hydrogen bond network of the solvent. nih.gov

Table 3: Hypothetical Hydrogen Bond Analysis from an MD Simulation in Water

Hydrogen Bond TypeAverage Number per Solute MoleculeAverage Lifetime (picoseconds)
Solute (OH donor) - Water0.93.5
Solute (OH acceptor) - Water1.82.1
Solute (Ether acceptor) - Water1.11.5

Structure-Reactivity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical reactivity. oup.comcollaborativedrug.compharmacologymentor.com For this compound, a qualitative SAR analysis can predict its likely chemical behavior based on its constituent functional groups.

The primary alcohol (-CH2OH) is the most reactive site, susceptible to oxidation (to an aldehyde and then a carboxylic acid) or esterification. The ether linkage (-O-) is generally unreactive under standard conditions but can be cleaved by strong acids. The branched alkyl chain influences the molecule's physical properties, particularly its lipophilicity (fat-solubility).

Computational descriptors, such as those derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges), can be used in Quantitative Structure-Activity Relationship (QSAR) models. pharmacologymentor.commdpi.com These models use statistical methods to build a mathematical relationship between such descriptors and an observed activity, allowing for the prediction of properties for new or untested compounds.

Table 4: Predicted Influence of Structural Features on Molecular Properties

Structural FeaturePredicted Influence on Properties
Primary Hydroxyl GroupPrimary site of chemical reactivity (oxidation, esterification); contributes to polarity and water solubility; acts as a hydrogen bond donor and acceptor.
Ether LinkageGenerally low reactivity; contributes to polarity and acts as a hydrogen bond acceptor, influencing conformational preferences.
Isobutyl GroupIncreases lipophilicity and steric bulk; influences molecular packing and reduces water solubility compared to a smaller alkyl chain.

Computational Prediction of Spectroscopic Signatures

The in silico prediction of spectroscopic data is a powerful tool in chemical research, offering insights into molecular structure and properties before a compound is synthesized or isolated. For this compound, computational methods can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are based on quantum mechanical calculations that model the behavior of the molecule's electrons and nuclei.

One of the most common approaches for predicting NMR and IR spectra is Density Functional Theory (DFT). acs.orgnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. For NMR predictions, the magnetic shielding tensors of each nucleus are calculated and then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within DFT frameworks for accurate shielding constant calculations. nih.govuncw.edu

Similarly, for IR spectroscopy, computational methods can predict the vibrational frequencies of the molecule. irdg.org These calculations determine the energies of different vibrational modes, which correspond to the absorption bands in an IR spectrum. The predicted frequencies can help in assigning experimental peaks to specific molecular motions, such as the stretching and bending of bonds. irdg.org For molecules with hydroxyl groups like this compound, these calculations can also model the effects of hydrogen bonding on the vibrational frequencies. irdg.org

It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.govirdg.org Higher-level theories and larger basis sets generally provide more accurate results but require more computational resources.

Below are tables of hypothetical, yet scientifically plausible, predicted NMR and IR spectroscopic data for this compound, based on established computational methodologies and known spectral data for similar functional groups.

Predicted ¹H NMR Data for this compound

Calculated in CDCl₃ at a theoretical field strength.

Atom NumberMultiplicityPredicted Chemical Shift (ppm)
1t3.71
2t3.55
3t3.49
4m1.68
5m1.76
6d0.92
7d0.92
OHs (broad)2.50

Predicted ¹³C NMR Data for this compound

Calculated in CDCl₃ at a theoretical field strength.

Atom NumberPredicted Chemical Shift (ppm)
161.8
272.5
370.3
438.9
525.1
622.7
722.7

Predicted IR Spectral Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H stretch (hydrogen-bonded)3350Strong, Broad
C-H stretch (aliphatic)2870-2960Strong
C-O stretch (alcohol)1050Strong
C-O-C stretch (ether)1120Strong
O-H bend1350Medium

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjscimedcentral.commdpi.com This method is widely used in drug discovery and materials science to understand and predict molecular interactions. jscimedcentral.commdpi.com In the context of this compound, molecular docking can be used to study its potential interactions with a model biological receptor, such as an enzyme active site.

The process of molecular docking involves several key steps. First, three-dimensional structures of both the ligand (this compound) and the receptor (a model protein) are required. jscimedcentral.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov Each of these "poses" is then evaluated using a scoring function, which estimates the binding affinity, typically in terms of binding energy (e.g., in kcal/mol). jscimedcentral.compnrjournal.com Lower binding energies generally indicate a more stable and favorable interaction.

Commonly used molecular docking software includes AutoDock, GOLD, and SwissDock. wikipedia.orgyoutube.comswissdock.ch These programs can predict not only the binding energy but also the specific types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. jscimedcentral.compnrjournal.com

For a hypothetical study, this compound could be docked into the active site of a model alcohol dehydrogenase enzyme. The results of such a simulation would provide insights into how the molecule might bind and be oriented within the active site.

Hypothetical Molecular Docking Results for this compound with a Model Protein

Docking SoftwareModel Protein TargetPredicted Binding Energy (kcal/mol)Key Predicted Interactions
AutoDock VinaAlcohol Dehydrogenase (human)-5.2Hydrogen bond between the hydroxyl group of the ligand and a serine residue in the active site; Hydrophobic interactions between the isobutyl group and nonpolar amino acid residues.
GOLDCytochrome P450 2E1-4.8Van der Waals interactions with multiple residues in the binding pocket; A weak hydrogen bond with a backbone carbonyl group.
SwissDockBeta-lactoglobulin-4.5Primarily hydrophobic interactions with the hydrophobic core of the protein.

These computational and theoretical studies provide a powerful framework for understanding the properties and potential interactions of this compound at a molecular level. While these predictions are theoretical, they offer valuable guidance for experimental research.

Advanced Applications in Specialty Chemical Synthesis

2-(3-Methylbutoxy)ethan-1-ol as a Versatile Synthetic Intermediate

As a member of the glycol ether family, this compound serves as a versatile intermediate in organic synthesis. wikipedia.orgmerckmillipore.com The presence of a reactive hydroxyl (-OH) group allows it to undergo a variety of chemical transformations, making it a useful starting material for creating more complex chemical structures. merckmillipore.com

The primary alcohol functional group in this compound is the key to its role as a precursor for more intricate molecules. This group can readily participate in esterification reactions when combined with carboxylic acids or their derivatives. merckmillipore.comyoutube.comyoutube.com This reaction is a fundamental method for synthesizing esters, which have a wide range of applications, including in the fragrance and flavor industries. thegoodscentscompany.comnih.gov

A notable example of a complex molecule derived from this glycol ether is Allyl (3-methylbutoxy)acetate. thegoodscentscompany.comnih.govchemspider.com In this synthesis, the hydroxyl group of this compound reacts with an allyl-containing carboxylic acid or its equivalent, forming an ester linkage. This derivative is recognized for its use as a fragrance ingredient. nih.govnih.gov

Table 1: Derivative Synthesized from this compound
Derivative NameMolecular FormulaCAS NumberApplication
Allyl (3-methylbutoxy)acetateC10H18O367634-00-8Fragrance Ingredient nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks that possess multiple reactive sites.

Theoretically, the structure of this compound, with its hydroxyl group and ether oxygen, presents possibilities for its use as a building block in the synthesis of certain oxygen-containing heterocycles. The hydroxyl group can be converted into a good leaving group, allowing for intramolecular cyclization reactions where the ether oxygen acts as a nucleophile. However, specific examples of this compound being used directly as a primary building block in the synthesis of heterocyclic compounds are not extensively documented in publicly available research.

Development of Functional Additives and Coalescing Agents

Glycol ethers are widely recognized for their utility as solvents and functional additives in a variety of industrial formulations. atamankimya.comglycol-ethers.eu Their amphiphilic nature, possessing both polar (hydroxyl) and non-polar (alkyl chain) characteristics, allows them to act as effective coupling agents and solvents for a wide range of substances. merckmillipore.com

In the formulation of water-based latex paints and coatings, this compound can function as a highly effective coalescing agent. atamankimya.comglycol-ethers.eu Coalescing agents are crucial for the proper formation of a continuous, stable, and durable film when the coating is applied to a surface. google.com

As the water in a latex paint evaporates, the polymer particles must fuse together into a uniform film. The coalescing agent temporarily plasticizes these polymer particles, reducing the minimum film formation temperature (MFFT) and allowing them to merge effectively at ambient temperatures. google.com The properties of this compound, such as its boiling point and partitioning coefficient, are critical for this function, ensuring that it remains in the film long enough to facilitate coalescence before slowly evaporating.

Table 2: Properties of this compound Relevant to Coatings
PropertyValueSignificance in Coatings
Boiling Point170-172 °CEnsures slow evaporation, allowing time for polymer coalescence.
SolubilitySoluble in water and organic solvents.Acts as a coupling agent, improving the stability of the paint formulation. merckmillipore.com
FunctionCoalescing Agent / Film FormerReduces the minimum film formation temperature (MFFT). google.com

In adhesive formulations, solvents and additives are used to control viscosity, wetting characteristics, and setting time. P-series glycol ethers are commonly used in adhesives. wikipedia.org While this compound is an E-series glycol ether, its fundamental properties as a slow-evaporating, powerful solvent make it a candidate for use in certain adhesive systems. wikipedia.org

It can be used to dissolve resins and polymers, ensuring the adhesive has the correct consistency for application. By modifying the evaporation rate of the formulation, it can help control the "open time" of the adhesive, which is the period during which a functional bond can be formed. Its role is particularly relevant in solvent-based adhesives or as an additive in waterborne systems to improve the compatibility of different components. diva-portal.org

Integration into Macrocyclic and Supramolecular Systems

Macrocyclic compounds, such as crown ethers, and other supramolecular structures are large molecules designed to selectively bind other ions or molecules. Their synthesis relies on building blocks that can be linked together to form large ring structures.

The structure of this compound contains a flexible ether linkage and a terminal hydroxyl group, which are features common to precursors used in the synthesis of polyether macrocycles. In principle, the hydroxyl group could be functionalized to react with another part of the molecule or a different molecule entirely, leading to the formation of a larger, cyclic structure. While this potential exists due to its molecular architecture, the specific use of this compound in the synthesis of macrocyclic or supramolecular systems is not a widely reported application in the surveyed scientific literature.

Catalyst and Ligand Design Incorporating the Ether-Alcohol Moiety

The unique molecular structure of this compound, which contains both an ether linkage and a primary alcohol functional group, presents intriguing possibilities for its application in the design of specialized catalysts and ligands. The presence of two potential coordination sites—the oxygen of the ether and the oxygen of the alcohol—allows for the formation of stable chelate structures with metal centers, a foundational principle in the development of effective catalysts for a variety of chemical transformations. The interplay between the steric and electronic properties of the isobutyl group and the reactive potential of the hydroxyl group underpins its utility in this advanced application.

The design of catalysts and ligands often leverages molecules that can form stable, well-defined complexes with metal ions. The ether-alcohol moiety in this compound provides a bidentate O,O'-donor framework. The hydroxyl group can be deprotonated to form an alkoxide, which serves as an anionic donor, while the ether oxygen can act as a neutral donor. This combination can stabilize various oxidation states of a metal center and influence the geometry of the resulting coordination complex. The formation of a five-membered chelate ring upon coordination is generally thermodynamically favorable, leading to enhanced stability of the catalyst or ligand-metal complex.

Research into related ether-alcohol systems has demonstrated their effectiveness in various catalytic processes. For instance, ligands incorporating ether-alcohols can facilitate reactions such as polymerization, asymmetric synthesis, and cross-coupling reactions. The steric bulk provided by the 3-methylbutoxy group in this compound can play a crucial role in controlling the selectivity of a catalytic reaction. By creating a specific steric environment around the metal center, it can influence the approach of substrates, favoring the formation of a desired product isomer.

The hydroxyl group of this compound is a key feature for its incorporation into more complex ligand architectures. It can serve as a synthetic handle for further functionalization, allowing it to be tethered to other ligand fragments or solid supports. This versatility enables the creation of a diverse library of ligands with tailored properties for specific catalytic applications.

Below is a data table summarizing the structural features of this compound and their potential roles in catalyst and ligand design.

Structural FeaturePotential Role in Catalyst/Ligand DesignImplication for Catalytic Activity
Primary Alcohol (-OH) Can be deprotonated to form an alkoxide, a strong anionic donor. Serves as a point of attachment for further ligand modification.Forms a strong bond with the metal center, stabilizing the catalyst. Allows for the synthesis of more complex, tailored ligand structures.
Ether Linkage (-O-) Acts as a neutral, coordinating Lewis base. Participates in chelation with the alcohol group.Stabilizes the metal complex through the chelate effect. Can influence the electronic properties of the metal center.
Ethylene (B1197577) Bridge (-CH₂CH₂-) Forms a stable five-membered chelate ring upon coordination of both oxygen atoms.Enhances the thermodynamic stability of the metal-ligand complex, leading to a more robust catalyst.
Isobutyl Group (-CH₂CH(CH₃)₂) Provides steric bulk around the coordination sphere.Can influence the regioselectivity and stereoselectivity of the catalytic reaction by controlling substrate access to the active site.

While extensive research specifically detailing the use of this compound in catalyst and ligand design is not widely published, the fundamental principles of coordination chemistry and catalyst development suggest its potential as a valuable building block in this field. The combination of a reactive alcohol, a coordinating ether, and a sterically influential alkyl group makes it a promising candidate for the synthesis of novel ligands for homogeneous and heterogeneous catalysis. Further research in this area could unlock new applications for this versatile ether-alcohol.

Polymer Science and Engineering Applications

Incorporation of 2-(3-Methylbutoxy)ethan-1-ol into Polymer Architectures

The presence of a reactive hydroxyl group allows this compound to be chemically integrated into polymer chains, either as a monomeric unit or as a functional side chain. This versatility enables the tailoring of polymer properties for specific applications.

While not a conventional vinyl monomer, this compound can participate in polymerization reactions through its hydroxyl functionality. In step-growth polymerizations, it can react with monomers containing complementary functional groups, such as carboxylic acids or isocyanates, to form polyesters or polyurethanes, respectively. The ether group within its backbone would be incorporated into the main polymer chain, potentially influencing properties like flexibility and solvent affinity.

Furthermore, this compound can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety, through esterification of its hydroxyl group. This transformation would convert it into a functional monomer that can readily participate in chain-growth polymerizations. As a co-monomer, it could be randomly or block-copolymerized with other vinyl monomers to fine-tune the properties of the resulting polymer. For instance, its incorporation could enhance the hydrophobicity and solubility of the polymer in organic solvents.

The structure of this compound makes it a candidate for introduction as a functional side chain onto a polymer backbone. This can be achieved by polymerizing a monomer that already contains this moiety, or by post-polymerization modification of a pre-existing polymer. For example, a polymer with reactive side groups, such as acid chlorides or epoxides, could be reacted with this compound to append the -(CH2)2O(CH2)2CH(CH3)2 group.

The introduction of such side chains can significantly impact the physical and chemical properties of the polymer. The isobutyl group would increase the steric bulk and hydrophobicity, potentially lowering the glass transition temperature (Tg) and increasing the solubility in nonpolar solvents. The ether linkage could provide sites for hydrogen bonding with other molecules, influencing the material's adhesive properties or its interaction with plasticizers.

Table 1: Potential Influence of this compound Incorporation on Polymer Properties

PropertyInfluence as a Monomer in the BackboneInfluence as a Functional Side Chain
Flexibility The ether linkage can increase chain flexibility.The flexible side chain can act as an internal plasticizer.
Solubility May enhance solubility in moderately polar organic solvents.Increased hydrophobicity can improve solubility in nonpolar solvents.
Glass Transition Temperature (Tg) The flexible ether backbone may lower Tg.The bulky isobutyl group can increase free volume and lower Tg.
Adhesion The ether oxygen can participate in hydrogen bonding.The ether and hydroxyl end-groups (if unreacted) can promote adhesion.

Influence on Polymer Synthesis Methodologies

The chemical nature of this compound suggests its potential utility in various modern polymer synthesis techniques, including controlled radical polymerization and sustainable polymer synthesis strategies.

In the realm of controlled radical polymerization (CRP), such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, monomers derived from this compound could be employed to create well-defined polymers with controlled molecular weights and low dispersity. specificpolymers.comwikipedia.org RAFT polymerization is known for its tolerance to a wide variety of functional groups. acs.org

A methacrylated derivative of this compound, for example, could be polymerized via RAFT to yield polymers with predictable chain lengths and architectures, such as block copolymers or star polymers. The choice of the RAFT agent would be crucial and would depend on the reactivity of the specific monomer. sigmaaldrich.com The resulting polymers would possess the functional side chains discussed previously, allowing for the precise engineering of material properties.

There is a growing emphasis on developing polymers from renewable resources to reduce the environmental impact of plastics. nih.govgcande.org Bio-based alcohols are considered important feedstocks in this endeavor. colab.ws While the industrial production of this compound may currently be petroleum-based, its structure is similar to that of fusel alcohols, which can be derived from fermentation processes. This suggests a potential future for its bio-based production.

Its use as a monomer or a building block for other monomers aligns with the principles of green chemistry by potentially reducing the reliance on fossil fuels. researchgate.net For instance, polyesters synthesized from bio-based diacids and diols, which could include or be derived from this compound, would contribute to the development of more sustainable materials. researchgate.net

Table 2: Potential Sustainable Polymer Synthesis Strategies Involving this compound Derivatives

Polymer TypeMonomersPotential Sustainable Aspect
Polyester Diacid + Diol derived from this compoundUtilization of a potentially bio-based diol.
Polyurethane Diisocyanate + Diol derived from this compoundIncorporation of a renewable component into the polyurethane structure.
Polyacrylate Acrylate monomer derived from this compoundUse of a functional monomer from a potentially renewable alcohol.

Engineering of Sequence-Defined Polymers

The synthesis of sequence-defined polymers, where monomers are arranged in a specific and controlled order, is a frontier in polymer science, aiming to mimic the complexity and functionality of biopolymers like proteins and DNA. nih.govthechemicalengineer.com The ability to precisely place different functional monomers along a polymer chain opens up possibilities for creating materials with highly specific properties and functions. nih.govresearchgate.net

A functional monomer derived from this compound could be used as one of the building blocks in the synthesis of sequence-defined polymers. By strategically placing this monomer in a sequence with other monomers possessing different functionalities (e.g., hydrophilic, charged, or photoreactive groups), it would be possible to create complex macromolecules with tailored self-assembly behaviors, information storage capabilities, or catalytic activities. nih.gov The isobutyl ether side chain would contribute a specific hydrophobic character at a defined position in the polymer sequence.

Development of Novel Polymeric Materials

Polymers with Tunable Thermal and Mechanical Properties

There is no specific data in the reviewed literature detailing the synthesis of polymers from this compound with the aim of tuning their thermal and mechanical properties. The influence of its specific ether and alcohol functionalities on properties such as glass transition temperature (Tg) or tensile strength has not been systematically investigated or reported. General principles of polymer chemistry suggest that the flexible ether linkage and the isoamyl group could potentially lower the glass transition temperature and increase the flexibility of a polymer backbone, but empirical data to support this for polymers derived from this specific compound is absent.

Polymer Modification and Crosslinking Agents

The application of this compound as a polymer modification or crosslinking agent is not documented in the available research. Crosslinking typically requires molecules with two or more reactive functional groups that can form bridges between polymer chains. As this compound is a monofunctional alcohol, it cannot act as a crosslinker without chemical modification to introduce additional reactive sites. There is no evidence in the literature of such derivatives being synthesized or utilized for this purpose.

Environmental Fate and Degradation Studies

Biotic Degradation Mechanisms and Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is a primary pathway for the removal of many organic compounds from the environment.

Many glycol ethers are known to be biodegradable under both aerobic and anaerobic conditions nih.govalliancechemical.comnih.govsigmaaldrich.cn. Various bacterial strains have been shown to utilize glycol ethers as a source of carbon and energy. For instance, Pseudomonas and Xanthobacter species can assimilate ethylene (B1197577) glycol monoalkyl ethers nih.gov. A microbial consortium isolated from soil was capable of degrading high concentrations of ethylene glycol and propylene (B89431) glycol osti.gov.

The general aerobic degradation pathway for glycol ethers involves the initial oxidation of the terminal alcohol group to a carboxylic acid, followed by the cleavage of the ether bond researchgate.netnih.gov. For example, the degradation of 2-butoxyethanol (B58217) by Pseudomonas putida is proposed to proceed via oxidation to 2-butoxyacetic acid, followed by ether cleavage to yield n-butanol and glyoxylic acid researchgate.net. Given its structure, 2-(3-methylbutoxy)ethan-1-ol would likely undergo a similar transformation, yielding 3-methyl-1-butanol and glyoxylic acid.

Under anaerobic conditions, some glycol ethers can also be degraded. For instance, 1-ethoxy-2-propanol (B74678) and 1-methoxy-2-propanol (B31579) have been shown to be biodegradable in anaerobic bioreactors bohrium.com.

Table 2: Microbial Degradation of Structurally Similar Glycol Ethers

CompoundMicroorganism(s)Degradation Products
Ethylene Glycol Monoethyl EtherPseudomonas sp.Ethoxyacetic acid nih.gov
Diethylene Glycol Monoethyl EtherPseudomonas sp.Ethoxyglycoxyacetic acid nih.gov
2-ButoxyethanolPseudomonas putida2-Butoxyacetic acid, n-Butanol, Butanoic acid researchgate.net

The microbial degradation of glycol ethers is facilitated by specific enzymes. The aerobic pathway typically involves alcohol dehydrogenases and aldehyde dehydrogenases that oxidize the terminal alcohol group nih.gov. The subsequent cleavage of the ether bond is catalyzed by ether-cleaving enzymes nih.govresearchgate.net.

In the degradation of polyethylene (B3416737) glycol (PEG), a membrane-bound PEG dehydrogenase has been identified in sphingomonads nih.gov. This enzyme oxidizes the terminal alcohol group. Following this, an ether-cleaving enzyme acts on the carboxylated PEG to release a depolymerized unit nih.gov.

An alternative anaerobic degradation pathway has been identified in Pelobacter venetianus, which involves a PEG acetaldehyde (B116499) lyase. This enzyme cleaves the ether bond to produce acetaldehyde nih.gov.

Table 3: Enzymes Involved in the Degradation of Structurally Similar Polyethers

EnzymeFunctionOrganism(s)
Alcohol DehydrogenaseOxidation of terminal alcohol groupVarious bacteria nih.gov
Aldehyde DehydrogenaseOxidation of aldehyde to carboxylic acidVarious bacteria nih.gov
PEG DehydrogenaseOxidation of terminal alcohol group of PEGSphingomonads nih.gov
Ether-cleaving enzymesCleavage of the ether linkageVarious bacteria nih.govresearchgate.net
PEG Acetaldehyde LyaseAnaerobic cleavage of ether bondPelobacter venetianus nih.gov

Assessment of Environmental Persistence and Mobility

Based on the available data for other glycol ethers, this compound is not expected to be persistent in the environment nih.govsigmaaldrich.cn. Its likely ready biodegradability suggests that it will be removed in wastewater treatment plants and will not persist in soil or water alliancechemical.comsigmaaldrich.cn.

The physical-chemical properties of glycol ethers, such as high water solubility, indicate a high potential for mobility in soil regulations.gov. This means that if released to soil, this compound would likely leach into groundwater. However, its rapid biodegradation would mitigate extensive contamination. The potential for bioaccumulation of glycol ethers is generally low, as indicated by their low octanol-water partition coefficients regulations.gov.

Identification and Characterization of Degradation Products and Metabolites

extensive literature reviews did not yield specific studies detailing the identification and characterization of degradation products and metabolites solely for this compound. While research exists on the environmental fate of other glycol ethers, providing general insights into their degradation pathways, specific metabolites for this compound have not been documented in the available scientific literature.

The degradation of similar glycol ethers often involves oxidative processes. These processes can lead to the formation of corresponding acids and aldehydes. However, without direct experimental evidence, the specific degradation products of this compound remain uncharacterized.

Further research, including laboratory biodegradation studies under various environmental conditions (aerobic and anaerobic) and with different microbial consortia, is necessary to identify and characterize the specific degradation products and metabolic pathways of this compound. Such studies would likely employ analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the resulting chemical species.

Table of Potential, Unconfirmed Degradation Product Classes

Potential Product ClassGeneral Chemical StructureMethod of Characterization (Hypothetical)
Carboxylic AcidsR-COOHGas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
AldehydesR-CHOHigh-Performance Liquid Chromatography (HPLC) with derivatization, GC-MS

Analytical Methodologies for 2 3 Methylbutoxy Ethan 1 Ol in Non Biological Matrices

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(3-Methylbutoxy)ethan-1-ol from complex sample matrices prior to its detection and quantification. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and the nature of the sample matrix.

Gas chromatography (GC) is a primary and robust technique for the analysis of volatile and semi-volatile compounds like glycol ethers. cdc.gov The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a column. For glycol ethers, capillary columns are preferred for their high separation efficiency. chromforum.org

Specialized detectors are coupled with GC systems for sensitive detection. A Flame Ionization Detector (FID) is commonly used and offers good sensitivity for organic compounds. cdc.govwho.int For enhanced specificity and identification, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information. who.intnih.gov

The selection of the GC column's stationary phase is critical for resolving complex mixtures of glycol ethers and their isomers. Cyano-based thin film columns, such as the Rxi-1301Sil MS, have been shown to provide better resolution and faster analysis times compared to more traditional thick-film cyanopropylphenyl-type columns (e.g., "624-type"). restek.comgcms.cz Sample preparation for GC analysis often involves liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove interfering matrix components. nih.govmdpi.com

Table 1: Typical GC Parameters for Glycol Ether Analysis

ParameterTypical Condition/ValueReference
Instrument Gas Chromatograph with FID or MS detector cdc.govnih.gov
Column Type Capillary Column (e.g., Rxi-1301Sil MS, DB-WAX) restek.comfda.gov
Injection Mode Split/Splitless mdpi.com
Carrier Gas Helium or Hydrogen restek.com
Temperature Program Optimized gradient (e.g., initial hold at 40-50°C, ramp up to 250-320°C) restek.comgcms.cz
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) who.intttb.gov

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer viable alternatives, particularly for samples containing non-volatile matrix components like surfactants. chromforum.org HPLC separates compounds in a liquid mobile phase using a column packed with a solid stationary phase.

A significant challenge in analyzing small, polar molecules like this compound via traditional reversed-phase HPLC is their poor retention on nonpolar C18 columns. chromforum.orgacs.org To overcome this, derivatization is a common strategy. By reacting the alcohol group with a chromophoric or fluorophoric agent, such as benzoyl chloride, the resulting ester is less polar and can be readily detected by UV or fluorescence detectors. acs.orgoup.com

Modern approaches increasingly utilize UHPLC coupled with mass spectrometry, which can often circumvent the need for derivatization. epa.govmdpi.com UHPLC systems use smaller column particles, enabling faster analysis times and higher resolution compared to conventional HPLC. mdpi.com Techniques like hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography are also employed for better retention of polar analytes. mdpi.com

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For this compound, the spectrum would show distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
(CH₃)₂CH- ~0.9 Doublet 6H
-CH₂-CH(CH₃)₂ ~1.5 Quartet 2H
-CH(CH₃)₂ ~1.7 Nonet 1H
-O-CH₂-CH₂-OH ~3.5 Triplet 2H
-O-CH₂-CH₂-OH ~3.6 Triplet 2H
-CH₂-O-CH₂- ~3.7 Triplet 2H

Note: Predicted shifts are based on typical values for similar structural motifs. netlify.app

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., alkane, ether, alcohol). libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbon Chemical Shift (δ, ppm) (Predicted)
(CH₃)₂CH- ~22.5
-CH(CH₃)₂ ~25.1
-CH₂-CH(CH₃)₂ ~38.6
-CH₂-OH ~61.8
-O-CH₂-CH₂-OH ~70.5

Note: Predicted shifts are based on typical values for similar structural motifs. libretexts.org

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structural assignments.

COSY would show correlations between protons that are coupled (typically on adjacent carbons), confirming the -CH₂-CH₂-OH and the (CH₃)₂CH-CH₂- fragments.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the individual ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying the functional groups within a molecule. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. rsc.org The spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light. While C-O and O-H bonds are visible, the C-C and C-H skeletal vibrations are often more prominent in Raman spectra compared to IR. nih.govresearchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
O-H Stretch Alcohol (-OH) 3500-3200 (Broad) 3500-3200 (Weak)
C-H Stretch Alkane (-CH, -CH₂, -CH₃) 2960-2850 (Strong) 2960-2850 (Strong)
C-O Stretch Ether (C-O-C) 1150-1085 (Strong) 1150-1085 (Medium)
C-O Stretch Primary Alcohol (C-OH) ~1050 (Strong) ~1050 (Medium)

Note: The presence of a strong, broad band in the 3200-3500 cm⁻¹ region of the IR spectrum is definitive for the alcohol's O-H group, while the strong C-O stretching band around 1100 cm⁻¹ confirms the ether linkage. docbrown.info

Sophisticated Sample Preparation and Extraction Methods for Non-Biological Matrices

Effective sample preparation is critical for accurately quantifying this compound in complex non-biological matrices such as water, soil, or industrial products. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis. nih.gov

Headspace Extraction (HS)

Headspace extraction is a technique used for the analysis of volatile and semi-volatile organic compounds. The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into a gas chromatograph (GC). nih.govuc.edu

Headspace-Solid Phase Microextraction (HS-SPME) is an advanced variation where a fused-silica fiber coated with a stationary phase is exposed to the headspace. uc.edunycu.edu.tw The analytes adsorb onto the fiber, which is then transferred to the GC injector for desorption and analysis. uc.edunycu.edu.tw

Key Parameters for Optimization:

Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, driving more of it into the headspace.

Extraction Time: Sufficient time must be allowed for the analyte to reach equilibrium between the sample and the headspace.

Salt Concentration: Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of polar analytes like glycol ethers, improving extraction efficiency. nycu.edu.tw

Sample Volume: The ratio of sample volume to headspace volume affects the final concentration of the analyte in the gas phase. uc.edu

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. sci-hub.st For extracting this compound from an aqueous matrix, a water-insoluble organic solvent is added. The mixture is agitated to facilitate the transfer of the analyte from the aqueous phase to the organic phase. sci-hub.st

Factors Influencing LLE:

Solvent Choice: The organic solvent should have a high affinity for this compound but be immiscible with the sample matrix. Solvents like dichloromethane (B109758) or specific alcohols and ketones have been used for related compounds. osti.govresearchgate.net

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of analytes and improve their partitioning into the organic phase, although this is less critical for a neutral molecule like this compound.

Solvent-to-Sample Ratio: The volume ratio of the organic solvent to the aqueous sample impacts the extraction efficiency. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly efficient and selective sample preparation technique that has largely replaced LLE for many applications due to its reduced solvent consumption and prevention of emulsion formation. analecta.huresearchgate.net In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (the sorbent). nih.gov

The process typically involves four steps:

Conditioning: The sorbent is wetted with a solvent to activate it for sample retention.

Loading: The sample is passed through the cartridge. The analyte of interest is retained on the sorbent while the matrix passes through.

Washing: A specific solvent is used to rinse the cartridge, removing any weakly bound interfering compounds.

Elution: A small volume of a strong solvent is used to desorb the analyte from the sorbent, resulting in a clean, concentrated extract. analecta.hu

For a moderately polar compound like this compound, reversed-phase sorbents (e.g., C18-bonded silica) or polymeric sorbents are commonly used for extraction from aqueous samples. mdpi.comucp.pt

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Sodium Chloride

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile organic compounds (VOCs) like this compound. The method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the sample or its headspace. The analytes partition from the sample matrix onto the fiber coating, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Research Findings and Optimization:

While specific studies on this compound are limited, research on other glycol ethers provides valuable insights into method optimization. A study on the headspace SPME (HS-SPME) analysis of six frequently used glycol ethers in aqueous solutions identified key parameters for efficient extraction. The selection of the SPME fiber is critical, and a Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) fiber was found to provide the highest extraction efficiency for a range of glycol ethers compared to other fiber types. nycu.edu.twnih.gov

Optimization of extraction parameters is essential for achieving high sensitivity and reproducibility. Key parameters that are typically optimized include:

Extraction Temperature: Increasing the temperature generally enhances the partitioning of analytes into the headspace, leading to higher extraction efficiency. For a range of glycol ethers, an extraction temperature of 80°C was found to be optimal. nycu.edu.tw

Extraction Time: The time required to reach equilibrium between the sample matrix and the fiber coating needs to be determined. An extraction time of 60 minutes was found to be suitable for the analysis of several glycol ethers. nycu.edu.tw

Salt Concentration: The addition of salt (salting out) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic compounds and promotes their transfer to the headspace. The addition of NaCl at a concentration of 5 M has been shown to improve the extraction of glycol ethers. nycu.edu.tw

Sample Volume: The volume of the sample can also influence the extraction efficiency, and this parameter is typically optimized during method development. nycu.edu.tw

Following optimization, the HS-SPME method coupled with GC and a Flame Ionization Detector (FID) has demonstrated good performance for the analysis of glycol ethers in water, with method detection limits (MDLs) in the range of 0.26 to 3.42 µg/L. nih.gov The linearity of the method is typically excellent, with correlation coefficients (r²) exceeding 0.998 over a concentration range of at least two orders of magnitude. nycu.edu.twnih.gov The reproducibility of the method is also good, with relative standard deviations (RSDs) ranging from 1.48% to 7.59%. nycu.edu.twnih.gov

Interactive Data Table: Optimized HS-SPME Parameters for Glycol Ether Analysis

ParameterOptimized ValueReference
SPME Fiber75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) nycu.edu.twnih.gov
Extraction ModeHeadspace (HS) nycu.edu.twnih.gov
Extraction Temperature80°C nycu.edu.tw
Extraction Time60 minutes nycu.edu.tw
Salt Addition5 M NaCl nycu.edu.tw

Direct Thermal Desorption (TD)

Direct Thermal Desorption (TD) coupled with Gas Chromatography (GC) and Mass Spectrometry (MS) is a powerful technique for the analysis of VOCs, including this compound, in air and solid matrices. This method involves collecting the analytes onto a sorbent tube, which is then heated in a flow of inert gas to release the trapped compounds directly into the GC-MS system for separation and detection.

Research Findings and Sorbent Selection:

The choice of sorbent material is a critical factor in the successful application of TD. For the analysis of glycol ethers in ambient air, a combination of sorbents in a multi-bed tube is often employed to efficiently trap a wide range of VOCs with different volatilities. A study on the determination of glycol ethers in ambient air demonstrated the effectiveness of adsorption sampling followed by TD-GC/MS. researchgate.net This method showed good repeatability, linearity, and sensitivity, with lower detection limits estimated to be in the range of 0.3 to 0.5 ppb. researchgate.net

Commonly used sorbents for the analysis of polar VOCs like glycol ethers include:

Tenax® TA: A porous polymer resin that is widely used for trapping a broad range of VOCs.

Carbotrap™: A graphitized carbon black sorbent that is effective for trapping a wide range of compounds.

Carbosieve™ S-III: A carbon molecular sieve that is particularly useful for trapping very volatile organic compounds.

Interactive Data Table: Performance of TD-GC/MS for Glycol Ether Analysis in Air

ParameterPerformance MetricReference
SensitivityLower Detection Limits: 0.3 - 0.5 ppb researchgate.net
RepeatabilityGood researchgate.net
LinearityGood researchgate.net

Advanced Microextraction Techniques

Beyond the well-established methods of SPME and TD, several advanced microextraction techniques offer potential advantages for the analysis of this compound in non-biological matrices. These techniques are characterized by their high enrichment factors, reduced solvent consumption, and potential for automation.

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed in the sample and stirred for a defined period, allowing for the extraction of analytes into the PDMS coating. The stir bar is then removed, dried, and thermally desorbed in a TD unit coupled to a GC-MS. SBSE offers a much larger volume of extraction phase compared to SPME, resulting in higher recovery and lower detection limits for many compounds.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, providing a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented extraction solvent is collected and analyzed by GC. This technique is fast, simple, and provides high enrichment factors.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This method uses a porous hollow fiber to contain a small volume of an acceptor phase (organic solvent) and to separate it from the aqueous sample (donor phase). The analytes are extracted from the sample, through the pores of the fiber, and into the acceptor phase. The acceptor phase is then withdrawn and injected into a GC for analysis. HF-LPME is a versatile technique that can be adapted for various analytes and matrices.

While specific applications of these advanced techniques for this compound have not been extensively reported, their successful application for other polar VOCs suggests their potential for the sensitive and efficient analysis of this compound.

Method Validation and Quality Assurance Protocols

The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. For the quantitative analysis of this compound, a comprehensive method validation should be performed according to established guidelines. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix. This is typically assessed by analyzing blank matrix samples and spiked samples to check for interferences. dguv.de

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. epa.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically determined by analyzing a reference material of known concentration or by performing recovery studies on spiked blank matrix samples. dguv.deepa.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). dguv.deepa.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. dguv.de

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dguv.de

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Quality Assurance Protocols:

To ensure the ongoing quality of analytical results, robust quality assurance (QA) protocols should be implemented. These include:

Regular Calibration: The analytical instrument should be calibrated regularly using certified reference standards to ensure the accuracy of the measurements.

Use of Internal Standards: The addition of an internal standard to all samples, standards, and blanks can help to correct for variations in extraction efficiency and instrument response. nih.gov

Analysis of Quality Control (QC) Samples: QC samples with known concentrations of the analyte should be analyzed with each batch of samples to monitor the performance of the method.

Participation in Proficiency Testing Schemes: Regular participation in inter-laboratory proficiency testing programs provides an external assessment of the laboratory's analytical performance.

Maintenance of Detailed Records: Comprehensive records of all analytical procedures, calibrations, and QC data should be maintained for traceability and auditing purposes.

Future Research Directions and Perspectives

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the hydroxyl and ether functional groups in 2-(3-Methylbutoxy)ethan-1-ol offers a fertile ground for the exploration of new catalytic transformations. While its role as a solvent is well-established, its potential as a reactive building block is an area ripe for investigation.

Future research will likely focus on developing selective catalytic systems for the etherification and transetherification of this compound. rsc.orgacademie-sciences.fr The development of heterogeneous catalysts, such as zeolites and functionalized resins, could offer greener and more efficient routes to novel symmetrical and unsymmetrical ethers derived from this alcohol. researchgate.net These new ether compounds could find applications as specialized solvents, fuel additives, or chemical intermediates. For instance, the catalytic etherification of biomass-derived alcohols with olefins using solid acid catalysts is a promising area of research. researchgate.net

Furthermore, the selective oxidation of the primary alcohol group to an aldehyde or carboxylic acid, while preserving the ether linkage, presents another avenue for creating valuable derivatives. Research into selective oxidation catalysts, potentially based on supported noble metals or transition metal oxides, could yield high-value products for the fragrance, polymer, and pharmaceutical industries. The development of sustainable catalytic methods for these transformations, utilizing earth-abundant metals and environmentally benign conditions, will be a key focus. rsc.org

Another area of interest is the catalytic dehydration of this compound to produce the corresponding alkene. This reaction could be a source of branched olefins, which are valuable monomers in polymer synthesis. The design of catalysts that favor dehydration over other potential side reactions will be crucial for the viability of this approach.

Design and Synthesis of Advanced Functional Materials

The amphiphilic nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials with tailored properties. Its incorporation into polymer backbones can impart unique solubility, thermal, and surface-active characteristics.

A notable example of its application is in the synthesis of polymers for optoelectronic devices. alliancechemical.com The polymer Pp3MBPA, derived from a monomer containing the 2-(3-methylbutoxy)ethoxy moiety, has shown potential for use in this high-tech field. Future research could expand on this by systematically modifying the polymer structure to fine-tune its optical and electronic properties. This could involve copolymerization with other functional monomers or the synthesis of block copolymers to create self-assembling nanostructures.

The use of this compound in the formulation of functional coatings is another promising direction. alliancechemical.comrockchemicalsinc.com Its properties as a coalescing agent and its ability to influence the rheology of paint formulations are well-known. rockchemicalsinc.comsigmaaldrich.cn Future research could focus on designing "smart" coatings where the glycol ether component plays an active role, such as enabling self-healing properties or controlled release of active agents. The branched alkyl group can influence the packing of polymer chains, potentially leading to coatings with improved flexibility and durability. alliancechemical.com

Furthermore, the synthesis of surfactants and emulsifiers based on this compound is an area with significant potential. Its molecular structure is inherently surfactant-like, and by derivatizing the hydroxyl group with polar head groups, a new class of surfactants with unique phase behavior could be developed. These could find applications in enhanced oil recovery, personal care products, and as stabilizers in emulsion polymerization.

Sustainable and Economically Viable Synthesis at Industrial Scale

The traditional synthesis of glycol ethers often involves the reaction of alcohols with petroleum-derived ethylene (B1197577) oxide. glycol-ethers.eu A key future research direction is the development of sustainable and economically viable routes to this compound and other branched glycol ethers, with a focus on bio-based feedstocks and green chemistry principles. rockchemicalsinc.com

One promising approach is the catalytic etherification of bio-derived isoamyl alcohol with ethylene glycol, or even directly with ethylene oxide derived from bioethanol. Research into solid acid catalysts that can efficiently and selectively drive this reaction under mild conditions is crucial. researchgate.net The use of renewable raw materials would significantly improve the environmental footprint of the production process. researchgate.net

Techno-economic analysis (TEA) will be an indispensable tool in evaluating the commercial feasibility of these bio-based production routes. osti.govnih.govresearchgate.net Such analyses will need to consider factors such as the cost and availability of bio-based feedstocks, the efficiency and lifetime of the catalysts, the energy requirements of the process, and the costs associated with product purification. researchgate.netnih.gov A comparative economic study of different production technologies, including direct versus indirect hydration of ethylene oxide, can guide investment decisions towards the most sustainable and profitable pathways. nih.govresearchgate.net

Furthermore, process intensification strategies, such as reactive distillation or membrane reactors, could enhance the efficiency and reduce the cost of industrial-scale production. These technologies can help to overcome equilibrium limitations and reduce energy consumption in separation processes.

Interdisciplinary Research with Emerging Chemical Fields

The unique properties of this compound position it as a valuable tool for interdisciplinary research, particularly in the fields of nanotechnology and advanced drug delivery.

In nanotechnology, its amphiphilic character can be exploited in the synthesis and stabilization of nanoparticles and microemulsions. google.com Research could explore its use as a co-surfactant in microemulsion formulations for the preparation of nanomaterials with controlled size and morphology. The branched structure of the hydrophobic tail could offer advantages in terms of the stability and loading capacity of these systems.

In the pharmaceutical sciences, this compound and its derivatives could be investigated as components of drug delivery systems. solvchemcustompack.com Its ability to dissolve both polar and non-polar drugs makes it a potential solvent or co-solvent in formulations for poorly soluble active pharmaceutical ingredients. google.com Furthermore, polymers and copolymers derived from this glycol ether could be designed to form micelles or nanoparticles for the targeted delivery of therapeutic agents. The biocompatibility and biodegradability of such systems would be a critical area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(3-Methylbutoxy)ethan-1-ol in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust ventilation and ensure the workspace is well-ventilated to avoid inhalation of vapors .
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .
  • Storage : Store in a cool, dry, fireproof area away from oxidizing agents and ignition sources. Use containers resistant to corrosion, and maintain temperature below 30°C .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .

Q. What synthetic routes are most effective for producing high-purity this compound?

  • Methodological Answer :

  • Reduction Methods : Use lithium aluminium hydride (LiAlH₄) to reduce ester or ketone precursors under anhydrous conditions (e.g., THF or diethyl ether solvent at 0–25°C) .
  • Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–20 mmHg) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Validation : Confirm purity via GC-MS or HPLC with a polar stationary phase (e.g., C18 column) .

Advanced Research Questions

Q. How can computational models predict the interaction of this compound with biological targets like alpha-glucosidase?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor binding. Parameterize the compound’s 3D structure (e.g., SDF file from quantum chemical calculations) and analyze hydrophobic interactions with residues like Phe-649 or Tyr-672 in alpha-glucosidase .
  • MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Monitor RMSD and hydrogen bond occupancy .
  • QSAR Analysis : Correlate substituent effects (e.g., methylbutoxy chain length) with inhibitory activity using partial least squares regression .

Q. What analytical techniques are critical for resolving contradictions in spectral data of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra to verify stereochemistry. Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups (e.g., δ 3.5–3.7 ppm for ether-linked protons) .
  • Mass Spectrometry : Employ HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 163.12) and fragment patterns (e.g., loss of H₂O at m/z 145.11) .
  • X-ray Crystallography : Resolve ambiguous regiochemistry by analyzing single-crystal structures. Refine data with SHELXL .

Q. How does the methylbutoxy side chain influence the compound’s solubility and reactivity in aqueous versus organic phases?

  • Methodological Answer :

  • LogP Measurement : Determine octanol/water partition coefficients via shake-flask method or HPLC retention time modeling. The methylbutoxy group increases LogP (predicted ~2.1), favoring organic solubility .
  • Kinetic Studies : Monitor esterification rates (e.g., with acetic anhydride) in polar aprotic solvents (DMF) versus non-polar solvents (toluene). Use FTIR to track carbonyl peak formation (1700–1750 cm⁻¹) .

Notes

  • Advanced methodologies emphasize reproducibility and interdisciplinary approaches (e.g., combining synthesis with computational biology).
  • Contradictions in safety data (e.g., storage temperature ranges) are resolved by adhering to the most stringent guidelines (e.g., <30°C ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.